molecular formula C25H23N3O3S2 B2908920 methyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 886951-71-9

methyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2908920
CAS No.: 886951-71-9
M. Wt: 477.6
InChI Key: DYPXZGCMJDBFIF-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. Key substituents include:

  • A 3,4-dimethylbenzamido group at position 2, contributing to lipophilicity and steric bulk.
  • A methyl ester at position 6, which may influence solubility and metabolic stability.

Thienopyridine and benzothiazole scaffolds are frequently explored in medicinal chemistry due to their antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

IUPAC Name

methyl 3-(1,3-benzothiazol-2-yl)-2-[(3,4-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-14-8-9-16(12-15(14)2)22(29)27-24-21(23-26-18-6-4-5-7-19(18)32-23)17-10-11-28(25(30)31-3)13-20(17)33-24/h4-9,12H,10-11,13H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPXZGCMJDBFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its efficacy in various therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines several heterocyclic components. Its molecular formula is C20H20N2O2SC_{20}H_{20}N_2O_2S, with a molecular weight of 356.45 g/mol. The presence of the benzothiazole moiety contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds containing benzothiazole and thieno[2,3-c]pyridine structures exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some studies suggest effectiveness against various bacterial strains.
  • Enzyme Inhibition : Potential as inhibitors of key enzymes involved in disease processes.

Anticancer Activity

A notable study explored the anticancer properties of benzothiazole derivatives. Compounds similar to this compound demonstrated significant inhibition of cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) at concentrations of 1 to 4 μM. The mechanism involved apoptosis induction and cell cycle arrest through modulation of apoptotic pathways and inflammatory cytokines like IL-6 and TNF-α .

Table 1: Summary of Anticancer Activity

Compound NameCell LineConcentration (μM)Effect
B7A4311–4Inhibition of proliferation
B7A5491–4Induction of apoptosis
B7H12991–4Cell cycle arrest

Antimicrobial Properties

The compound's benzothiazole component is known for its antimicrobial effects. Studies have reported that benzothiazole derivatives can inhibit the growth of various bacteria and fungi. The exact mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of specific enzymes linked to disease progression. For instance, it may act on enzymes involved in inflammatory responses or metabolic pathways critical for cancer cell survival.

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

  • Benzothiazole Derivatives in Cancer Treatment : A study found that a related compound significantly inhibited tumor growth in vivo models by inducing apoptosis through caspase activation .
  • Tyrosinase Inhibition : Another study focused on the inhibition of tyrosinase by benzothiazole derivatives. Analog compounds exhibited IC50 values indicating strong inhibition compared to standard inhibitors like kojic acid .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound ID/Name Core Structure Key Substituents Molecular Formula Reference
Target Compound Thieno[2,3-c]pyridine 3-(1,3-Benzothiazol-2-yl), 2-(3,4-dimethylbenzamido), 6-methyl ester C₂₆H₂₄N₄O₃S₂ -
Methyl 2-(1,3-Benzothiazole-2-Amido)-3-Carbamoyl-Thieno[2,3-c]Pyridine-6-Carboxylate Thieno[2,3-c]pyridine 2-(Benzothiazole-2-amido), 3-carbamoyl C₂₀H₁₇N₅O₃S₂
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-Thiazolo[3,2-a]Pyrimidine Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran, cyano C₂₀H₁₀N₄O₃S
3-Cyano-4-Imino-2-Methylthio-4H-Pyrimido[2,1-b][1,3]Benzothiazole Pyrimido[2,1-b]benzothiazole Cyano, imino, methylthio C₁₃H₉N₅S₂

Key Observations :

  • The target compound and the analog in share the thieno[2,3-c]pyridine core but differ in substituents: the target’s 3,4-dimethylbenzamido group enhances lipophilicity compared to the carbamoyl group in .
  • Compounds in and feature fused thiazole/pyrimidine systems but lack the thienopyridine scaffold, reducing structural overlap.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų) Molecular Complexity
Target Compound 2 7 ~171 651
Compound in 2 7 171 651
Compound 11a in 2 (NH groups) 5 (CN, carbonyls) ~145 512
Compound in 1 (imino NH) 6 (cyano, thioethers) ~135 489

Key Observations :

  • The target compound and its analog in exhibit identical hydrogen-bonding profiles but differ in substituent-driven lipophilicity.
  • The thiazolo-pyrimidine derivatives in have lower polar surface areas, suggesting better membrane permeability but reduced solubility.

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